
Disialo-Asn
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disialo-Asn, also known as Sialylglycoasparaginate, is a type of N-glycan and sialate glycopeptide. It is a complex carbohydrate structure that plays a significant role in various biological processes. This compound is characterized by the presence of two sialic acid residues attached to an asparagine-linked glycan. This compound is often found in glycoproteins and is involved in cell-cell recognition, signaling, and immune responses .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Disialo-Asn typically involves chemoenzymatic methods. One common approach is the use of glycosyltransferases to attach sialic acid residues to an asparagine-linked glycan. This process can be carried out in vitro using purified enzymes and specific substrates. The reaction conditions often include a buffered solution with appropriate pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the biosynthesis of this compound. The fermentation broth is then processed to isolate and purify the compound .
化学反应分析
Types of Reactions: Disialo-Asn can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized glycan derivatives, while reduction may produce reduced glycan forms .
科学研究应用
Disialo-Asn has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycan structures and their interactions with other molecules.
Biology: Plays a role in cell-cell recognition, signaling, and immune responses. It is also used in the study of glycoprotein functions.
Medicine: Investigated for its potential therapeutic applications, including as a target for drug development and as a biomarker for certain diseases.
Industry: Used in the production of glycoprotein-based therapeutics and as a component in various biotechnological applications
作用机制
The mechanism of action of Disialo-Asn involves its interaction with specific receptors and proteins on the cell surface. It binds to carbohydrate recognition domains on lectins and other glycan-binding proteins, mediating cell-cell interactions and signaling pathways. The molecular targets include various receptors involved in immune responses and cell signaling .
相似化合物的比较
Monosialo-Asn: Contains only one sialic acid residue.
Trisialo-Asn: Contains three sialic acid residues.
Asialo-Asn: Lacks sialic acid residues.
Comparison: Disialo-Asn is unique due to the presence of two sialic acid residues, which confer specific biological properties and interactions. Compared to Monosialo-Asn and Asialo-Asn, this compound has enhanced binding affinity to certain receptors and proteins. Trisialo-Asn, on the other hand, may have different binding properties due to the additional sialic acid residue .
属性
分子式 |
C88H144N8O64 |
|---|---|
分子量 |
2338.1 g/mol |
IUPAC 名称 |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C88H144N8O64/c1-21(105)90-42-28(111)8-87(85(136)137,159-70(42)48(116)30(113)10-97)141-19-39-52(120)59(127)63(131)80(150-39)153-67-35(15-102)147-78(46(57(67)125)94-25(5)109)157-73-61(129)50(118)32(12-99)144-83(73)140-18-38-54(122)72(65(133)82(149-38)155-69-37(17-104)146-77(45(56(69)124)93-24(4)108)152-66-34(14-101)143-75(44(55(66)123)92-23(3)107)96-41(115)7-27(89)76(134)135)156-84-74(62(130)51(119)33(13-100)145-84)158-79-47(95-26(6)110)58(126)68(36(16-103)148-79)154-81-64(132)60(128)53(121)40(151-81)20-142-88(86(138)139)9-29(112)43(91-22(2)106)71(160-88)49(117)31(114)11-98/h27-40,42-75,77-84,97-104,111-114,116-133H,7-20,89H2,1-6H3,(H,90,105)(H,91,106)(H,92,107)(H,93,108)(H,94,109)(H,95,110)(H,96,115)(H,134,135)(H,136,137)(H,138,139)/t27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52-,53-,54+,55+,56+,57+,58+,59-,60-,61-,62-,63+,64+,65-,66+,67+,68+,69+,70+,71+,72-,73-,74-,75+,77-,78-,79-,80-,81-,82-,83-,84+,87+,88+/m0/s1 |
InChI 键 |
RWCNHWQYVXEFPZ-AJHWVAAXSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)NC(=O)C)NC(=O)C[C@@H](C(=O)O)N)CO)CO)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)NC(=O)CC(C(=O)O)N)CO)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


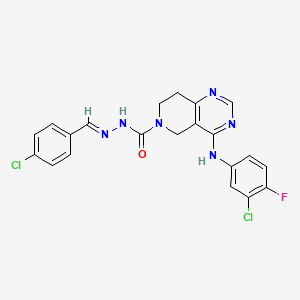
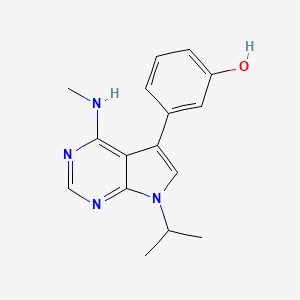

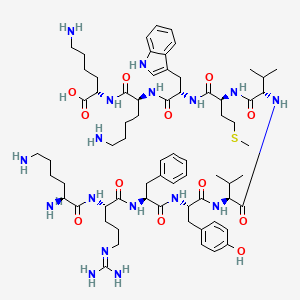
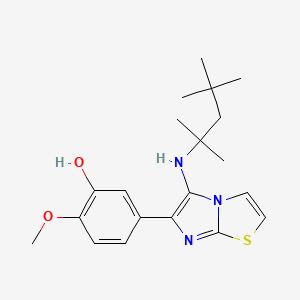


methyl phosphate](/img/structure/B12389324.png)
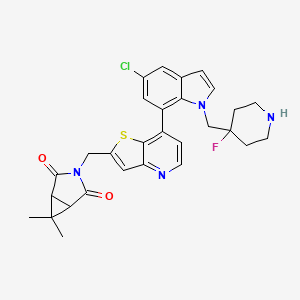
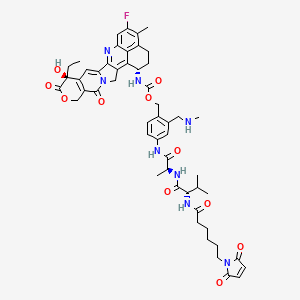

![ethane-1,2-diol;[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate](/img/structure/B12389358.png)

![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B12389366.png)
